ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, including cycloaddition reactions and nucleophilic substitutions. The starting materials typically include ethyl acetoacetate, α-cyanocinnamonitrile, and various amines. The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile. Reaction conditions often involve controlled temperatures, typically ranging from room temperature to reflux conditions, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound shares a similar core structure but differs in its functional groups.
Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(piperidin-1-ylmethyl)-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carboxylate: Another related compound with variations in the heterocyclic rings and substituents.
Uniqueness
Ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its complex structure, which includes multiple heterocyclic rings and diverse functional groups.
Properties
Molecular Formula |
C26H20ClN5O5 |
---|---|
Molecular Weight |
517.9 g/mol |
IUPAC Name |
ethyl 6-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C26H20ClN5O5/c1-4-36-26(35)17-13-16-22(28-19-11-7-8-12-32(19)25(16)34)31(3)23(17)29-24(33)20-14(2)37-30-21(20)15-9-5-6-10-18(15)27/h5-13H,4H2,1-3H3 |
InChI Key |
GTLJIVJXNSEPED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C |
Origin of Product |
United States |
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